

## The Next Wave: A Head-to-Head Comparison of Emerging CDK4 Inhibitors

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The landscape of cancer therapy is being reshaped by a new generation of Cyclin-Dependent Kinase 4 (CDK4) inhibitors. Moving beyond the first-generation dual CDK4/6 inhibitors like palbociclib, ribociclib, and abemaciclib, these novel agents promise enhanced selectivity, improved safety profiles, and efficacy in resistant tumors. This guide provides a detailed comparison of these next-generation inhibitors, supported by available preclinical and clinical data, for researchers, scientists, and drug development professionals.

# Shifting Paradigms: The Rationale for CDK4-Selective Inhibition

The first wave of CDK4/6 inhibitors has demonstrated significant clinical benefit, particularly in hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. However, their dual-targeting mechanism contributes to dose-limiting toxicities, most notably neutropenia, which is primarily driven by CDK6 inhibition's impact on hematopoiesis. The next generation of inhibitors aims to mitigate these side effects by selectively targeting CDK4, the primary driver of proliferation in many solid tumors, including breast cancer. This enhanced selectivity is hypothesized to allow for higher drug exposure in tumors, leading to more profound and durable anti-tumor responses.

#### At the Forefront: A New Class of CDK4 Inhibitors

Several next-generation CDK4 inhibitors are currently in various stages of preclinical and clinical development. This guide focuses on a selection of these promising agents for which



data is publicly available.

Key Next-Generation CDK4 Inhibitors:

- Atirmociclib (PF-07220060): A highly selective CDK4 inhibitor being developed by Pfizer, atirmociclib is one of the most clinically advanced next-generation agents. It is designed to have minimal impact on CDK6, thereby reducing hematologic toxicities.
- Dalpiciclib (SHR6390): A novel CDK4/6 inhibitor with comparable potency against both kinases, it has shown promising anti-tumor activity in a range of preclinical models.
- Lerociclib (G1T38): A potent and selective oral CDK4/6 inhibitor that has demonstrated antitumor activity and a differentiated safety profile in clinical trials.
- Trilaciclib (G1T28): A first-in-class CDK4/6 inhibitor administered intravenously, it is designed to transiently arrest hematopoietic stem and progenitor cells in the G1 phase to protect them from chemotherapy-induced damage.

### **Quantitative Data Summary**

The following tables summarize the available preclinical data for these next-generation CDK4 inhibitors, providing a comparative overview of their potency, selectivity, and in vivo efficacy.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)



Inhibitor	CDK4 (nM)	CDK6 (nM)	CDK9 (nM)	Other Kinases
Atirmociclib (PF-07220060)	Data not available	Data not available	Data not available	Highly selective for CDK4 over CDK6
Dalpiciclib (SHR6390)	12.4[1]	9.9[1]	Data not available	Data not available
Lerociclib (G1T38)	1[2]	2[2]	28[2]	Data not available
Trilaciclib (G1T28)	1[3][4]	4[3][4]	>1000	Highly selective against other CDKs[5]

Note: Direct comparison of IC50 values should be made with caution due to variations in assay conditions between different studies.

Table 2: In Vivo Efficacy in Xenograft Models



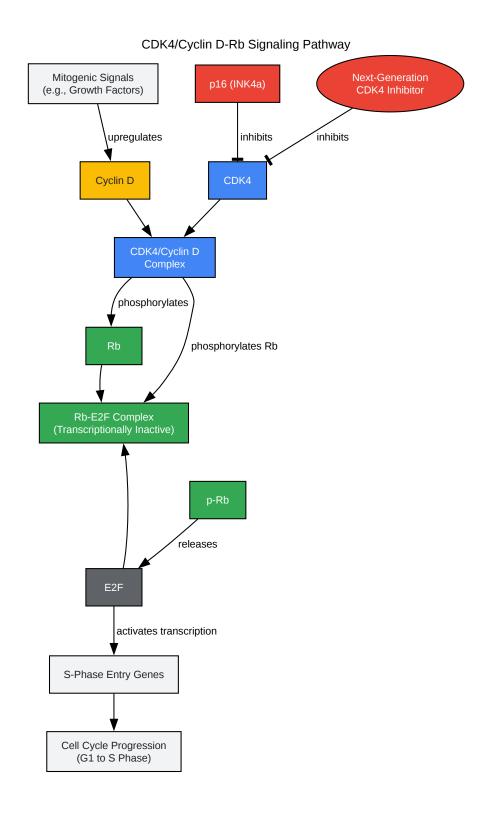
Inhibitor	Cancer Model	Dosing	Tumor Growth Inhibition (TGI) / Outcome	Reference
Atirmociclib (PF-07220060)	HR+/HER2- Breast Cancer	Data not available	Effectively suppresses tumor growth in palbociclib- resistant models	[2]
Dalpiciclib (SHR6390)	COLO 205 (colorectal)	37.5, 75, 150 mg/kg, once daily	88%, 115%, 129% TGI, respectively	[1]
U-87 MG (glioblastoma)	37.5, 75, 150 mg/kg, once daily	53%, 86%, 133% TGI, respectively	[1]	
Lerociclib (G1T38)	MCF7 (ER+ breast cancer)	50 mg/kg, daily	Significantly more efficacious than palbociclib at the same dose	[6]
ZR-75-1 (ER+ breast cancer)	50 mg/kg, daily	77% TGI	[6]	
Trilaciclib (G1T28)	Mouse models	50-150 mg/kg, single dose	Protects bone marrow from chemotherapy-induced apoptosis	[3]

Note: TGI values greater than 100% indicate tumor regression.

## **Signaling Pathways and Experimental Workflows**

To provide a deeper understanding of the mechanism of action and evaluation process for these inhibitors, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.

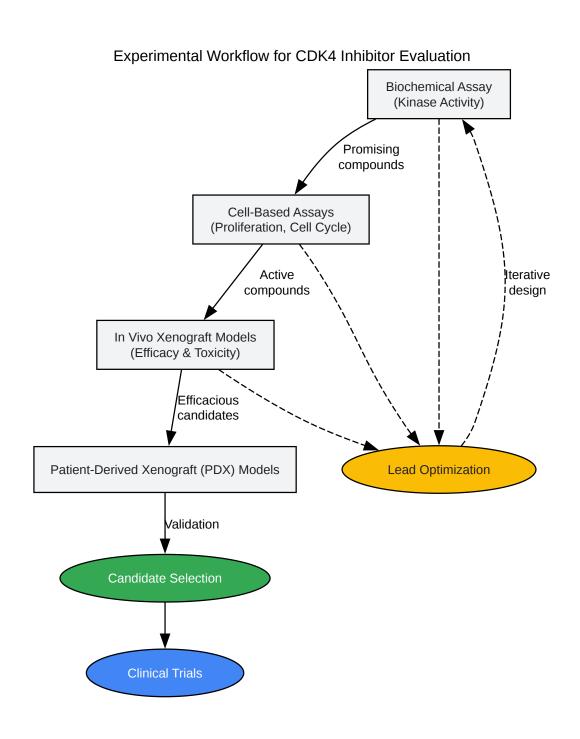




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Caption: The CDK4/Cyclin D-Rb signaling pathway, a key regulator of the G1-S phase transition in the cell cycle.



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